

Standard Operating Procedure for Tribrissen® Susceptibility Testing: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Tribrissen® is a potentiated sulfonamide antimicrobial agent, consisting of a combination of trimethoprim and sulfadiazine. This combination results in a sequential blockade of the bacterial folic acid synthesis pathway, leading to a synergistic and often bactericidal effect. Accurate in vitro susceptibility testing is crucial for determining the potential efficacy of **Tribrissen**® against clinical isolates and for monitoring the development of resistance. These application notes provide detailed protocols for the standardized susceptibility testing of **Tribrissen**® against veterinary pathogens.

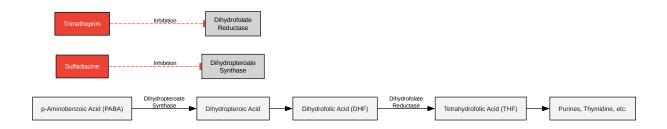
The protocols outlined below are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) for trimethoprim-sulfamethoxazole, a closely related combination often used as a surrogate in susceptibility testing.

Mechanism of Action: Sequential Blockade of Folic Acid Synthesis

Tribrissen®'s efficacy stems from its two components targeting different enzymatic steps in the bacterial folic acid pathway. Sulfadiazine, a competitive inhibitor of dihydropteroate synthase, blocks the conversion of para-aminobenzoic acid (PABA) to dihydropteroic acid. Trimethoprim



then inhibits dihydrofolate reductase, preventing the conversion of dihydrofolic acid to tetrahydrofolic acid, a crucial component for DNA, RNA, and protein synthesis. This dual action makes the combination significantly more potent than either agent alone.



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Caption: Sequential blockade of the bacterial folic acid pathway by **Tribrissen**®.

Data Presentation: Interpretive Criteria for Tribrissen®

The following tables provide the minimum inhibitory concentration (MIC) and disk diffusion zone diameter interpretive criteria for trimethoprim-sulfamethoxazole, which can be used as a surrogate for **Tribrissen**® (trimethoprim-sulfadiazine) for the specified organisms. For other pathogens, it is recommended to consult the latest CLSI VET01S supplement. The breakpoints are presented for the combination, with the concentration of trimethoprim listed first.



| Organism | Method | Disk Content (μg) | Susceptible (S) | Intermediat e (I) | Resistant (R) |
|-------------------------------|------------------------|-------------------------|--------------------|----------------------|------------------|
| Streptococcu s equi subsp. | Broth Microdilution | - | ≤0.5/9.5 | 1/19 - 2/38 | ≥4/76 |
| Streptococcu s equi subsp. | Disk Diffusion | 1.25/23.75 | ≥19 mm | 16 - 18 mm | ≤15 mm |
| Escherichia coli | Broth Microdilution | - | ≤2/38 | - | ≥4/76 |

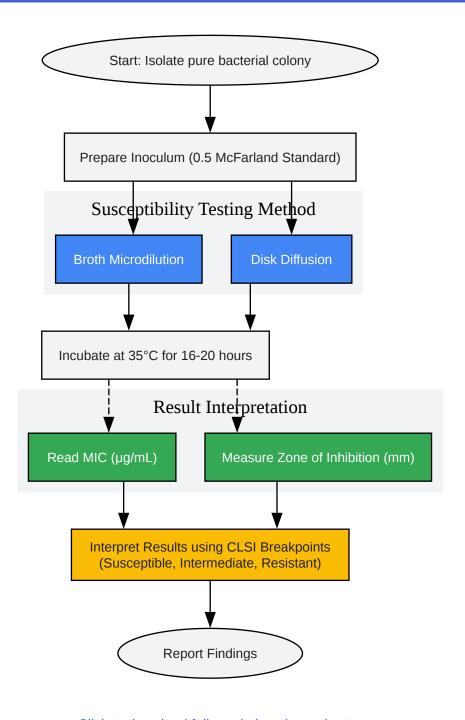
Note: A study has proposed a single susceptible breakpoint for both trimethoprim-sulfamethoxazole and trimethoprim-sulfadiazine when testing Streptococcus equi strains: a MIC cutoff of $\leq 0.5/9.5~\mu g/ml$ and a zone diameter cutoff of $\geq 19~mm.[1][2]$

Experimental Protocols

Accurate and reproducible susceptibility testing is paramount. The following are detailed protocols for the two most common methods: broth microdilution and disk diffusion.

Experimental Workflow





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Caption: General workflow for Tribrissen® susceptibility testing.

Broth Microdilution Method

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent required to inhibit the visible growth of a microorganism in a liquid growth medium.

a. Materials:



- Tribrissen® (trimethoprim/sulfadiazine) analytical standard
- Cation-adjusted Mueller-Hinton Broth (CAMHB) with low levels of thymidine and thymine. Some lots may require the addition of thymidine phosphorylase to reverse the inhibitory effects of any residual thymidine.[3]
- Sterile 96-well microtiter plates
- Bacterial isolate in pure culture
- 0.5 McFarland turbidity standard
- Sterile saline or broth
- Incubator (35°C ± 2°C)
- · Micropipettes and sterile tips
- Quality control strains (e.g., Escherichia coli ATCC® 25922, Staphylococcus aureus ATCC® 29213)

b. Protocol:

- Prepare **Tribrissen**® Stock Solution: Prepare a stock solution of **Tribrissen**® at a concentration of 1:19 (trimethoprim:sulfadiazine). The final concentrations in the microtiter plate should bracket the expected MIC of the test organism.
- Prepare Inoculum:
 - Select 3-5 well-isolated colonies of the test organism from a non-selective agar plate.
 - Suspend the colonies in sterile saline or broth.
 - Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
 - Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.



- · Prepare Microtiter Plates:
 - Dispense 50 μL of CAMHB into each well of the microtiter plate.
 - Perform serial two-fold dilutions of the **Tribrissen**® stock solution in the microtiter plate to achieve the desired final concentration range.
 - The final volume in each well should be 100 μL after the addition of the inoculum.
- Inoculation: Add 50 μL of the diluted bacterial suspension to each well, including a growth control well (containing no antimicrobial) and a sterility control well (containing only broth).
- Incubation: Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.
- Reading Results: The MIC is the lowest concentration of **Tribrissen**® that completely inhibits visible growth of the organism. When testing sulfonamides, disregard slight, hazy growth that may occur in the first few wells.

Disk Diffusion Method (Kirby-Bauer)

This qualitative method assesses the susceptibility of a bacterial isolate to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the agent.

- a. Materials:
- Trimethoprim/sulfamethoxazole (1.25/23.75 μg) disks (used as a surrogate for **Tribrissen**®)
- Mueller-Hinton Agar (MHA) plates (4 mm depth) with low levels of thymidine and thymine.
- Bacterial isolate in pure culture
- 0.5 McFarland turbidity standard
- Sterile saline or broth
- Sterile cotton swabs
- Incubator (35°C ± 2°C)



- · Ruler or caliper for measuring zone diameters
- Quality control strains (e.g., Escherichia coli ATCC® 25922, Staphylococcus aureus ATCC® 25923)

b. Protocol:

- Prepare Inoculum:
 - Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.
- Inoculate MHA Plate:
 - Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess fluid by pressing it against the inside of the tube.
 - Streak the entire surface of the MHA plate evenly in three directions to ensure confluent growth.
 - Allow the plate to dry for 3-5 minutes with the lid slightly ajar.
- · Apply Antimicrobial Disks:
 - Aseptically apply the trimethoprim/sulfamethoxazole disk to the surface of the inoculated MHA plate.
 - Gently press the disk to ensure complete contact with the agar.
- Incubation:
 - Invert the plates and incubate at 35° C \pm 2°C for 16-20 hours in ambient air.
- Reading Results:
 - After incubation, measure the diameter of the zone of complete growth inhibition in millimeters (mm).



- For sulfonamides, disregard any slight growth (approximately 20% or less of the lawn of growth) and measure the more obvious margin to determine the zone diameter.
- Interpret the results as susceptible, intermediate, or resistant based on the CLSI interpretive criteria.

Quality Control

Regular quality control is essential for ensuring the accuracy of susceptibility testing results.

- Frequency: Perform quality control testing each day that patient isolates are tested.
- Strains: Use CLSI-recommended ATCC® quality control strains.
- Acceptable Ranges: The MIC values and zone diameters for the quality control strains must fall within the acceptable ranges specified in the current CLSI VET01S supplement. If quality control results are out of range, patient results should not be reported until the issue is identified and resolved.

Quality Control Strains and Expected Ranges (Trimethoprim/Sulfamethoxazole):

| Quality Control Strain | Method | Disk Content (μg) | Acceptable Zone Diameter Range (mm) | Acceptable MIC Range (μg/mL) |
|---|------------------------|----------------------|---|------------------------------------|
| Escherichia coli ATCC® 25922 | Disk Diffusion | 1.25/23.75 | 23 - 29 | - |
| Escherichia coli ATCC® 25922 | Broth Microdilution | - | - | ≤0.5/9.5 |
| Staphylococcus aureus ATCC® 25923 | Disk Diffusion | 1.25/23.75 | 24 - 32 | - |
| Staphylococcus aureus ATCC® 25923 | Broth Microdilution | - | - | ≤0.5/9.5 |



Note: These are example ranges and the most current CLSI VET01S document should be consulted for the latest quality control parameters.

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References

- 1. journals.asm.org [journals.asm.org]
- 2. Evaluation of Veterinary-Specific Interpretive Criteria for Susceptibility Testing of Streptococcus equi Subspecies with Trimethoprim-Sulfamethoxazole and Trimethoprim-Sulfadiazine PMC [pmc.ncbi.nlm.nih.gov]
- 3. VET01S | Performance Standards for Antimicrobial Disk and Dilution Susceptibility Tests for Bacteria Isolated From Animals [clsi.org]
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